5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery due to its diverse biological activities. The structure of this compound includes a cyclopentylmethyl group attached to the oxadiazole ring, which may influence its pharmacological properties.
5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid falls under the classification of organic compounds, specifically as a carboxylic acid derivative of oxadiazoles. It is categorized by its functional groups: the carboxylic acid (-COOH) and the oxadiazole ring.
The synthesis of 5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methodologies. One common approach involves the cyclization of appropriate precursors such as carboxylic acid esters and arylamidoximes in the presence of a base like potassium carbonate. This reaction can be facilitated using microwave irradiation to enhance yield and reduce reaction time .
The molecular structure of 5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the presence of functional groups and molecular connectivity.
5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and heterocycles:
These reactions often require specific catalysts or conditions to proceed efficiently. For example, esterification typically requires an acid catalyst or heat.
The mechanism of action for compounds like 5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. The oxadiazole moiety may facilitate binding through hydrogen bonding or hydrophobic interactions.
Studies have shown that related oxadiazole derivatives can inhibit various biological pathways, including those involved in cancer cell proliferation and inflammation . The specific mechanism for this compound would require further investigation through experimental assays.
Relevant data from studies indicate that the compound exhibits significant stability under physiological conditions while maintaining reactivity towards biological targets .
5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid has potential applications in various fields:
Research continues to explore the full range of biological activities associated with this compound and its derivatives .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, was initially classified as "azoxime" or "furo[ab]diazole" [1] [9]. Despite its early discovery, significant pharmacological interest emerged only in the mid-20th century. The 1960s marked a pivotal milestone with the approval of Oxolamine, a cough suppressant featuring the 1,2,4-oxadiazole nucleus as its core pharmacophore. This established 1,2,4-oxadiazole as a viable scaffold for drug development [9]. Subsequent decades witnessed the introduction of additional therapeutics:
A unique distinction of 1,2,4-oxadiazoles among oxadiazole isomers is their occurrence in natural products. Phidianidines A and B, isolated from the sea slug Phidiana militaris in 2011, exhibit cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and modulate protein-tyrosine phosphatase 1B (PTP1B) and CXCR4 receptors [9]. Quisqualic acid, derived from Quisqualis indica seeds, acts as a potent agonist at metabotropic glutamate receptors (mGluR II/IV), highlighting the scaffold’s relevance in neurodegenerative disorders [9].
Year | Compound/Derivative | Therapeutic Application | Significance |
---|---|---|---|
1884 | First synthesis | N/A | Tiemann and Krüger's foundational work |
1960s | Oxolamine | Cough suppressant | First commercial drug with 1,2,4-oxadiazole core |
1980s | Butalamine | Vasodilator | Cardiovascular applications |
2000s | Pleconaril | Antiviral | Picornavirus entry inhibitor |
2011 | Phidianidine A/B (natural) | Cytotoxic/Receptor modulation | Natural products with drug-like properties |
2014 | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough agent |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities due to its comparable electronic distribution, hydrogen-bonding capacity, and metabolic stability [1] [9]. Key advantages driving its adoption include:
This bioisosteric utility is exemplified in Pleconaril, where the 1,2,4-oxadiazole replaces a labile ester group while maintaining antiviral potency against picornaviruses [9]. Similarly, in GABA_A receptor modulators, the oxadiazole mimics carboxylate anions, enhancing blood-brain barrier penetration [1].
Property | 1,2,4-Oxadiazole | Ester | Amide |
---|---|---|---|
Hydrolytic Stability | High | Low | Moderate |
Dipole Moment (D) | ~3.5 | ~1.8–2.1 | ~3.0–3.5 |
H-Bond Acceptors | 2 (N,O) | 2 (O) | 2 (O,N) |
Metabolic Vulnerability | Low (resists esterases) | High (esterase cleavage) | Moderate (proteases) |
Geometry | Planar | Planar | Planar |
The design of 5-(cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid integrates three strategic elements:
Structure-Activity Relationship (SAR) studies indicate that cycloalkylmethyl groups at C5 enhance target affinity in neurological and antimicrobial contexts. For example:
The cyclopentylmethyl variant is hypothesized to offer superior target engagement in proteases or GPCRs, leveraging the ring’s envelope conformation for induced-fit binding. Computational studies suggest its potential as a fragment for kinase inhibitors or metalloenzyme modulators [6].
Compound Name | CAS Number | C5 Substituent | Reported Activities |
---|---|---|---|
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | 19703-92-5 | Methyl | Synthetic intermediate |
5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid | 1339872-07-9 | Cyclopropyl | Antimicrobial precursor |
5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid | N/A (CID 63382715) | Cyclohexyl | Enzyme inhibition studies |
5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid | Not available | Cyclopentylmethyl | Under investigation |
This targeted exploration of 5-(cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid aims to expand the repertoire of stable, bioactive heterocycles for treating infections, metabolic disorders, and central nervous system diseases.
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: